2-Azetidinomethyl-4'-methylbenzophenone
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Description
2-Azetidinomethyl-4’-methylbenzophenone is a chemical compound with the molecular formula C18H19NO . It has a molecular weight of 265.35 . This compound is also known as Avobenzone, a molecule used in sunscreen and cosmetics for its ability to absorb UV radiation.
Synthesis Analysis
A sequence of novel 2-(4-benzoyl-2-methyl-phenoxy)-N-(3-chloro-2-oxo-4-phenyl-azetidin-1-yl)-acetamide analogues were synthesized by multistep synthesis . The newly synthesized compounds were well characterized, and their antimicrobial activities were carried out by disc diffusion and broth dilution methods .Molecular Structure Analysis
The molecular structure of 2-Azetidinomethyl-4’-methylbenzophenone can be represented by the InChI code: 1S/C18H19NO/c1-14-3-7-16(8-4-14)18(20)17-9-5-15(6-10-17)13-19-11-2-12-19/h3-10H,2,11-13H2,1H3 . The compound has a linear formula of C18H19NO .Scientific Research Applications
Heterocyclic Organic Compound Synthesis
2-Azetidinomethyl-4’-methylbenzophenone: is a heterocyclic organic compound that serves as a key intermediate in the synthesis of various complex molecules. Its structure, featuring an azetidine ring, makes it particularly useful for introducing nitrogen-containing cycles into chemical structures, which are prevalent in many pharmaceuticals .
Medicinal Chemistry Research
In medicinal chemistry, this compound is explored for its potential to modify pharmacokinetic properties of drug candidates. Its incorporation into a drug molecule can influence the molecule’s stability, distribution, and the ability to cross biological membranes, thus affecting the drug’s overall efficacy .
properties
IUPAC Name |
[2-(azetidin-1-ylmethyl)phenyl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c1-14-7-9-15(10-8-14)18(20)17-6-3-2-5-16(17)13-19-11-4-12-19/h2-3,5-10H,4,11-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMNTAPHBUZDIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643688 |
Source
|
Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(4-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azetidinomethyl-4'-methylbenzophenone | |
CAS RN |
898775-51-4 |
Source
|
Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(4-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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